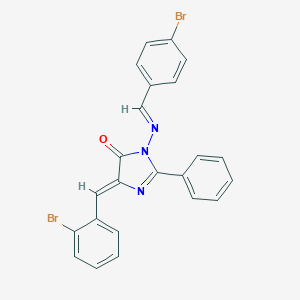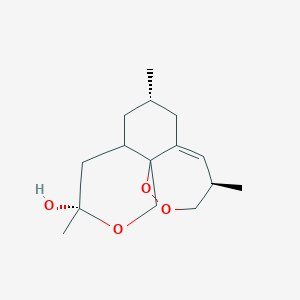
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(o-Bromobenzylidene)-1-((p-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BBPI and is a derivative of imidazoline, a class of compounds that has been widely studied for their biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of BBPI involves its ability to modulate various signaling pathways that are involved in cell proliferation, apoptosis, and oxidative stress. BBPI has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. BBPI also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell survival. Additionally, BBPI has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
BBPI has been found to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. BBPI has also been shown to improve cardiac function and reduce blood pressure in animal models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BBPI in lab experiments include its high potency, selectivity, and low toxicity. BBPI is also easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using BBPI is its poor solubility in water, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on BBPI. One potential area of research is the development of BBPI analogs with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of BBPI and their downstream signaling pathways. Additionally, further studies are needed to determine the efficacy and safety of BBPI in human clinical trials.
Synthesemethoden
The synthesis of BBPI involves the condensation of 2-bromo-4'-methoxybenzaldehyde and 4-bromo-2'-hydroxybenzaldehyde with 2-phenyl-1,2-diaminopropane in the presence of acetic acid. The reaction proceeds via a Schiff base formation followed by cyclization to form the imidazoline ring. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BBPI has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, BBPI has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neuroprotection, BBPI has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases. In cardiovascular diseases, BBPI has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Eigenschaften
CAS-Nummer |
126293-44-5 |
|---|---|
Molekularformel |
C23H15Br2N3O |
Molekulargewicht |
509.2 g/mol |
IUPAC-Name |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(E)-(4-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-19-12-10-16(11-13-19)15-26-28-22(17-6-2-1-3-7-17)27-21(23(28)29)14-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
InChI-Schlüssel |
JTJNHQUJJGJNQM-IKCALLGASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2N=CC4=CC=C(C=C4)Br |
Synonyme |
(5Z)-5-[(2-bromophenyl)methylidene]-3-[(4-bromophenyl)methylideneamino ]-2-phenyl-imidazol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)